(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol
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Overview
Description
(2S,3R)-2-methyl-1-azabicyclo[222]octan-3-ol is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol typically involves the rearrangement of norbornadiene. The reaction with tosyl azide proceeds through a (2 + 3)-cycloaddition to form a transient triazoline, which then undergoes ring opening to yield the desired product . This method is robust and allows for the efficient production of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol has significant potential in scientific research, particularly in the fields of:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the synthesis of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of (2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound may also participate in signaling pathways, modulating biological processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
(3S)-1-Azabicyclo[2.2.2]octan-3-ol: Another bicyclic compound with a similar structure but different stereochemistry.
2-Azabicyclo[3.2.1]octane: A related compound with a different ring system, known for its applications in drug discovery.
Uniqueness
(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
873558-38-4 |
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Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C8H15NO/c1-6-8(10)7-2-4-9(6)5-3-7/h6-8,10H,2-5H2,1H3/t6-,8-/m0/s1 |
InChI Key |
VLJPCCPJHQAAQB-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C2CCN1CC2)O |
Canonical SMILES |
CC1C(C2CCN1CC2)O |
Origin of Product |
United States |
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